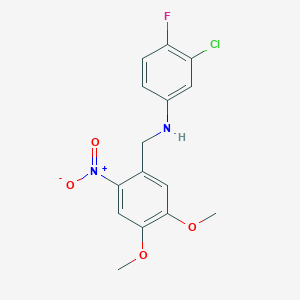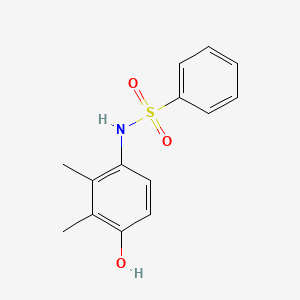
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide, also known as sulcotrione, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the market in the 1990s and has since gained popularity due to its effectiveness in controlling a wide range of weeds.
作用機序
The mechanism of action of N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is involved in the biosynthesis of carotenoids and plastoquinone, which are essential components of the photosynthetic apparatus in plants. Inhibition of this enzyme leads to the accumulation of toxic intermediates that ultimately result in the death of the plant.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity profile in mammals. Studies have shown that it is rapidly metabolized and excreted from the body. However, it has been shown to have some effects on the liver and kidneys at high doses. In plants, it has been shown to have a broad spectrum of activity against various weeds.
実験室実験の利点と制限
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of HPPD and has a broad spectrum of activity against various weeds. It is also relatively easy to synthesize and has a low toxicity profile in mammals. However, it has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide. One area of research could be the development of new derivatives with improved properties, such as increased solubility in water and enhanced herbicidal activity. Another area of research could be the identification of new targets for the herbicidal activity of this compound. Finally, research could be conducted on the potential use of this compound as a pharmaceutical agent due to its anti-inflammatory and antioxidant properties.
Conclusion:
In conclusion, this compound is a herbicide that has gained popularity due to its effectiveness in controlling a wide range of weeds. It has also been studied for its potential as a pharmaceutical agent due to its anti-inflammatory and antioxidant properties. The synthesis of this compound involves the reaction of 4-hydroxy-2,3-dimethylbenzenesulfonyl chloride with ammonia or an amine. Its mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). While it has several advantages for use in lab experiments, it also has some limitations. Finally, there are several future directions for research on this compound, including the development of new derivatives and the identification of new targets for its herbicidal activity.
合成法
The synthesis of N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide involves the reaction of 4-hydroxy-2,3-dimethylbenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The final product is obtained after recrystallization from a suitable solvent.
科学的研究の応用
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide has been extensively studied for its herbicidal properties. It is used to control the growth of various weeds such as broadleaf weeds, grasses, and sedges. Apart from its use as a herbicide, it has also been studied for its potential as a pharmaceutical agent. Studies have shown that it has anti-inflammatory and antioxidant properties that may be useful in the treatment of various diseases.
特性
IUPAC Name |
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-11(2)14(16)9-8-13(10)15-19(17,18)12-6-4-3-5-7-12/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMIMYQWERMEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

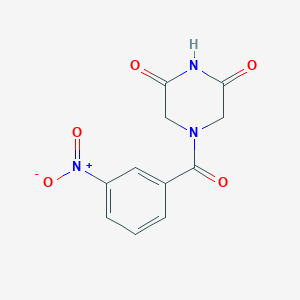

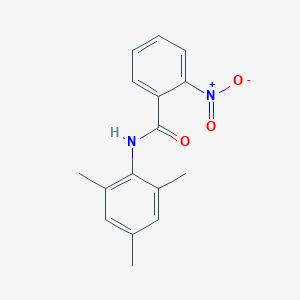
![N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5837391.png)
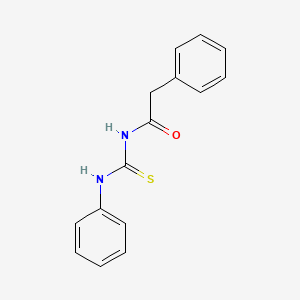
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837406.png)
![3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5837408.png)

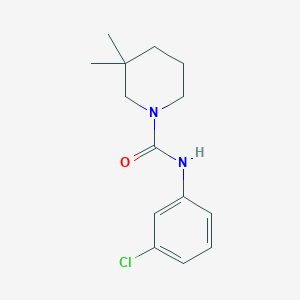

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5837438.png)

